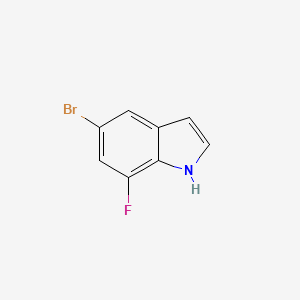

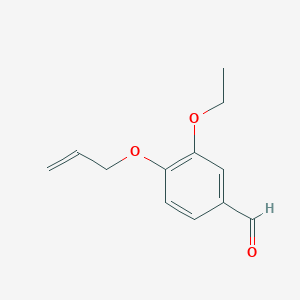

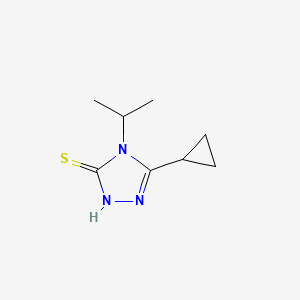

![molecular formula C14H19N3O2 B1273542 N-[4-(肼羰基)苯基]-环己烷甲酰胺 CAS No. 443677-84-7](/img/structure/B1273542.png)

N-[4-(肼羰基)苯基]-环己烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide is a hydrazine derivative that is of interest due to its potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that often utilize environmentally friendly methods or aim to improve reaction efficiency. For instance, the synthesis of N-(substituted phenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides was achieved using ultrasound irradiation, which is a solvent-free and energy-efficient method . This approach could potentially be adapted for the synthesis of N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide is typically confirmed using spectroscopic methods. For example, the structure of synthesized compounds in the first paper was confirmed by spectroscopic study . Crystallographic analysis is another powerful tool to determine the structure of such compounds, as demonstrated in the second paper where the crystal structure of a molecule with antiproliferative activity was determined .

Chemical Reactions Analysis

The chemical reactivity of hydrazine derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. The papers provided do not detail specific reactions of N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide, but they do discuss the reactivity of related compounds. For instance, the hydrazine moiety in the compounds studied in the first paper is involved in the formation of hydrazone linkages, which are crucial for their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide are important for their potential applications. The third paper discusses the synthesis of novel polyamides with excellent solubility, thermal stability, and mechanical properties, which could be relevant when considering the material science applications of similar compounds . The solubility and stability of these compounds are critical for their use in various environments, including biological systems and electronic devices.

科学研究应用

合成和表征

Özer 等人(2009 年)进行的一项研究涉及各种 N-(芳基氨基甲酰基)环己烷甲酰胺衍生物(包括 N-[4-(肼羰基)苯基]-环己烷甲酰胺)的合成和表征。这些化合物使用元素分析、红外光谱、1H-NMR 光谱和单晶 X 射线衍射进行了分析,突出了它们的结构和化学性质 (Özer 等人,2009)。

抗真菌活性

Ienascu 等人(2018 年)研究了新型分子的抗真菌活性,包括 N-[4-(肼羰基)苯基]-环己烷甲酰胺的衍生物。这些化合物对植物病原真菌和酵母表现出显着的活性,展示了它们在抗真菌应用中的潜力 (Ienascu 等人,2018)。

杂环化合物合成

Lin 等人(1999 年)探索了 N-[4-(肼羰基)苯基]-环己烷甲酰胺中肼羰基的反应性,用于合成各种杂环化合物,包括恶二唑、二氢吡咯和吡咯。这项研究突出了其在复杂有机分子合成中的用途 (Lin 等人,1999)。

抗肿瘤活性

Abd-Allah 和 Elshafie(2018 年)合成了 N-[4-(肼羰基)苯基]-环己烷甲酰胺的衍生物,并评估了它们对各种癌细胞系的抗肿瘤活性。这项研究表明这些化合物在癌症治疗中的潜力 (Abd-Allah & Elshafie,2018)。

抗菌剂

Azab 等人(2016 年)专注于合成 N-[4-(肼羰基)苯基]-环己烷甲酰胺的衍生物,用作抗菌剂。该研究评估了它们对各种菌株的有效性,突出了它们在对抗感染中的潜力 (Azab 等人,2016)。

属性

IUPAC Name |

N-[4-(hydrazinecarbonyl)phenyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c15-17-14(19)11-6-8-12(9-7-11)16-13(18)10-4-2-1-3-5-10/h6-10H,1-5,15H2,(H,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKOFBHALFQWSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393979 |

Source

|

| Record name | N-[4-(hydrazinecarbonyl)phenyl]cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide | |

CAS RN |

443677-84-7 |

Source

|

| Record name | N-[4-(hydrazinecarbonyl)phenyl]cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)

![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)

![3-[(5-Bromopyrimidin-2-yl)oxy]aniline](/img/structure/B1273474.png)

![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)